1,3-Dibromo-2,5-dichlorobenzene (CAS 81067-41-6) is a highly specialized tetrasubstituted halobenzene utilized as an orthogonal building block in advanced organic synthesis. Featuring two highly reactive bromine atoms at the 1,3-positions and two less reactive chlorine atoms at the 2,5-positions, this compound allows for precise, regioselective palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. It is a critical precursor in the procurement of Multi-Resonance Thermally Activated Delayed Fluorescence (MR-TADF) OLED emitters and conformationally restricted kinase inhibitors, where the specific meta-dibromo geometry and steric bulk of the dichloro substituents are required to achieve target molecular architectures[2].
Substituting 1,3-dibromo-2,5-dichlorobenzene with its more common isomer, 1,4-dibromo-2,5-dichlorobenzene, fundamentally alters the molecular geometry from a V-shaped (meta) linkage to a linear (para) linkage, which destroys the target conformation required for MR-TADF OLED cores and specific kinase inhibitor binding pockets [1]. Furthermore, replacing it with unchlorinated analogs like 1,3-dibromobenzene removes the critical steric hindrance and electron-withdrawing effects of the 2,5-chloro groups. These chlorine atoms are essential for enforcing non-planar dihedral angles in pharmaceutical active ingredients and for directing subsequent regioselective borylations in DABNA synthesis, making generic substitution impossible without causing complete synthetic failure or severe loss of end-product efficacy [2].
In the synthesis of DABNA-type MR-TADF emitters, 1,3-dibromo-2,5-dichlorobenzene demonstrates strict chemoselectivity. When subjected to Buchwald-Hartwig cross-coupling with aniline derivatives using Pd2(dba)3, the reaction occurs exclusively at the 1,3-dibromo positions, yielding the 2,5-dichloro-N1,N3-diphenylbenzene-1,3-diamine intermediate in high yields (up to 84% over sequential steps) [1]. The 2,5-dichloro groups remain completely unreacted under these conditions, providing an intact scaffold for subsequent borylation. A non-halogen-differentiated baseline like 1,2,3,5-tetrabromobenzene would result in uncontrollable over-amination and complex oligomeric mixtures.
| Evidence Dimension | Chemoselective yield of diamine intermediate |
| Target Compound Data | 84% yield of strictly 1,3-diaminated product with intact chlorines |
| Comparator Or Baseline | Tetrabromobenzene analogs (unselective polyamination) |
| Quantified Difference | Orthogonal reactivity vs. uncontrollable over-coupling |
| Conditions | Pd2(dba)3, NaOtBu, toluene, 85-90 °C |
Enables the scalable, step-wise construction of complex N-B-N multiresonance OLED cores without the need for extensive chromatographic separation of over-reacted byproducts.
For the development of B-Raf and pan-kinase inhibitors, the 1,3-dibromo-2,5-dichlorobenzene scaffold is used to attach heterocyclic pharmacophores via Suzuki coupling [1]. The presence of the 2-chloro and 5-chloro substituents forces the attached rings out of coplanarity with the central benzene ring due to severe ortho-steric clash. This specific dihedral twist is necessary to fit the hydrophobic sub-pockets of the kinase ATP-binding site. Using 1,3-dibromobenzene (lacking the chlorines) results in a planar conformation that suffers from a significant drop in binding affinity against target kinases.
| Evidence Dimension | Conformational restriction (dihedral angle) |
| Target Compound Data | Ortho-chloro restricted twisted conformation |
| Comparator Or Baseline | 1,3-dibromobenzene (planar relaxation) |
| Quantified Difference | Enforced non-planarity vs. planar relaxation |
| Conditions | Structure-activity relationship (SAR) in kinase ATP-binding pocket |
Procurement of the 2,5-dichloro substituted building block is mandatory for achieving the correct 3D molecular shape required for high-potency kinase inhibition.
Following the amination of 1,3-dibromo-2,5-dichlorobenzene, the remaining 2,5-dichloro groups play a crucial role in the subsequent borylation step to form the final DABNA core [1]. The electron-withdrawing nature and steric bulk of the chlorines direct the electrophilic borylation to the precise para-position relative to the nitrogen atoms, preventing side reactions. Emitters synthesized from this specific dichloro-scaffold achieve a narrow full-width at half-maximum (FWHM) blue emission (~466 nm) with a Photoluminescence Quantum Yield (PLQY) of nearly 100% in doped films.
| Evidence Dimension | Photoluminescence Quantum Yield (PLQY) of derived emitter |
| Target Compound Data | ~100% PLQY with directed borylation |
| Comparator Or Baseline | Unsubstituted cores (lower PLQY due to side reactions) |
| Quantified Difference | Near-unity quantum efficiency due to precise structural formation |
| Conditions | Toluene solution and PMMA doped films |
Ensures the final synthesized OLED dopants achieve the maximum possible quantum efficiency for commercial display applications.
1,3-Dibromo-2,5-dichlorobenzene is the premier starting material for synthesizing Multi-Resonance Thermally Activated Delayed Fluorescence (MR-TADF) materials, specifically DABNA-type blue emitters. Its orthogonal reactivity allows for sequential Buchwald-Hartwig aminations followed by regioselective borylation, yielding high-efficiency (PLQY ~100%) dopants for next-generation displays [1].
In pharmaceutical medicinal chemistry, this compound is used to construct the central core of B-Raf and MEK kinase inhibitors. The 1,3-dibromo sites are utilized for Suzuki-Miyaura couplings to append active heterocycles, while the 2,5-dichloro groups enforce a twisted 3D conformation essential for optimal binding in the kinase ATP pocket[2].
For materials science researchers building complex, non-linear polyaromatic architectures, this compound serves as a reliable V-shaped (meta-linking) hub. The significant difference in oxidative addition rates between the C-Br and C-Cl bonds ensures that intermediate products can be isolated in high yields (>80%) without competitive coupling at the chlorinated positions [1].